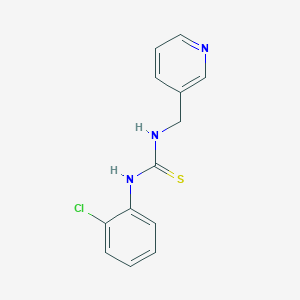

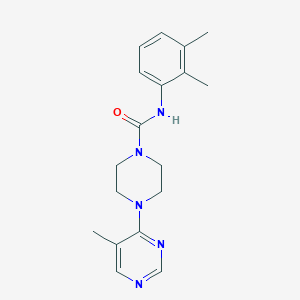

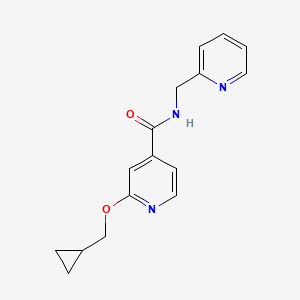

2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

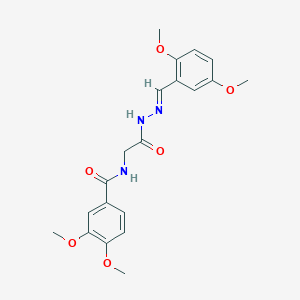

The compound “2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an isonicotinamide group, which is a derivative of pyridine .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a high melting point and are soluble in water .Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical behavior of isonicotinamides, including compounds similar to 2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide. One study discusses the synthesis of spirocyclic compounds through cyclization of isonicotinamides, which could be relevant for developing novel chemical entities with unique properties (H. Brice & J. Clayden, 2009).

Pharmaceutical Applications

Isonicotinamides have been examined for their potential as PET (Positron Emission Tomography) agents for imaging in neurological diseases such as Alzheimer's, showcasing their utility in diagnostic approaches (Mingzhang Gao et al., 2017).

Crystal Engineering and Drug Co-crystals

The compound's role in crystal engineering and the formation of pharmaceutical co-crystals has been highlighted. For instance, the use of isonicotinamide derivatives in creating cocrystals with other pharmaceutical compounds demonstrates the versatility in drug formulation and design, potentially improving drug solubility and bioavailability (L. Reddy et al., 2006).

Material Science and Corrosion Inhibition

The pyridine derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors. This application is crucial in protecting metals and alloys in industrial processes, highlighting the compound's significance beyond biomedical research (K. R. Ansari et al., 2015).

Cytotoxicity and Antitumor Activity

Novel pyridine derivatives synthesized from isonicotinamide precursors have been evaluated for their cytotoxicity against cancer cell lines, underscoring the potential for developing new anticancer agents. This research area opens up possibilities for therapeutic applications against various cancers (K. Mohamed et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(19-10-14-3-1-2-7-17-14)13-6-8-18-15(9-13)21-11-12-4-5-12/h1-3,6-9,12H,4-5,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUGTCWTWKUPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

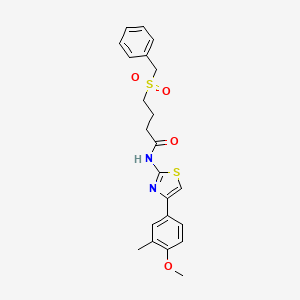

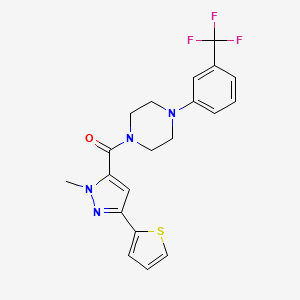

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)

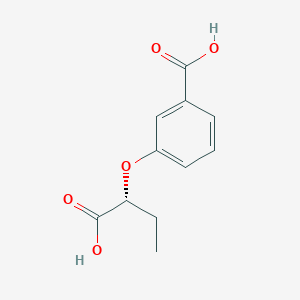

![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)